3-(4-azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a synthetic compound with a complex structure that includes an azido group, an isoindole moiety, and a piperidine-2,6-dione core. This compound is structurally related to lenalidomide, a well-known immunomodulatory drug used in the treatment of multiple myeloma and other hematological malignancies .
Preparation Methods
The synthesis of 3-(4-azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through a multi-step process. One common method involves the bromination of 2-methyl-3-nitrobenzoic acid followed by condensation with 3-aminopiperidine-2,6-dione. The resulting intermediate undergoes cyclization and subsequent hydrogenation to yield the final product . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, such as using palladium hydroxide for hydrogenation at atmospheric pressure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Hydrogenation of the nitro group to an amino group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include palladium catalysts for hydrogenation and N-bromosuccinimide for bromination.
Scientific Research Applications
3-(4-Azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its immunomodulatory and anti-cancer properties, similar to lenalidomide.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as ubiquitin E3 ligase cereblon. This interaction leads to the degradation of specific transcription factors, such as IKAROS family zinc finger 1 (IKZF1) and IKZF3, which play a role in the regulation of immune responses and cell proliferation . The compound’s effects on these pathways contribute to its immunomodulatory and anti-cancer activities .
Comparison with Similar Compounds
3-(4-Azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is similar to other compounds such as:
Lenalidomide: Shares a similar core structure and mechanism of action but differs in the presence of an azido group instead of an amino group.
Thalidomide: An older analog with similar immunomodulatory properties but with a different safety profile.
Pomalidomide: Another analog with enhanced potency and different pharmacokinetic properties.
Properties
IUPAC Name |
3-(7-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-17-16-9-3-1-2-7-8(9)6-18(13(7)21)10-4-5-11(19)15-12(10)20/h1-3,10H,4-6H2,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXBJNSSKUJQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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